REACTION_CXSMILES
|
CNC(=O)O[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH2:12]C1C=CC=CC=1.C([N+](CC)(CC)CC)C.[OH:28][C:29]1C=CC([N+]([O-])=O)=[CH:31][N:30]=1>C(O)C>[CH3:31][N:30]([C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:29]([NH2:12])=[O:28]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 100 ml
|
Type
|
WASH
|
Details
|
of chloroform, washed successively with 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of water, and dried
|
Type
|
CONCENTRATION
|
Details
|
By concentrating to dryness
|
Type
|
CUSTOM
|
Details
|
recrystallizing from 120 ml
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)N)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |